molecular formula C8H11N3O5 B2649560 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 1855899-96-5

2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2649560
CAS No.: 1855899-96-5
M. Wt: 229.192
InChI Key: JKUJWIZRUWNYKG-UHFFFAOYSA-N
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Description

2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethoxy group at position 3 and a nitro group at position 4 on the pyrazole ring, along with a propanoic acid moiety attached to the nitrogen at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the ethoxy group: The ethoxy group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Nitration: The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents.

    Attachment of the propanoic acid moiety: This can be done through a substitution reaction where the pyrazole nitrogen reacts with a suitable propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various alkyl or aryl substituted pyrazole derivatives.

Scientific Research Applications

2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its nitro and ethoxy groups. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid: Similar structure with a methoxy group instead of an ethoxy group.

    2-(3-ethoxy-4-amino-1H-pyrazol-1-yl)propanoic acid: Similar structure with an amino group instead of a nitro group.

Uniqueness

2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

2-(3-ethoxy-4-nitropyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O5/c1-3-16-7-6(11(14)15)4-10(9-7)5(2)8(12)13/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUJWIZRUWNYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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